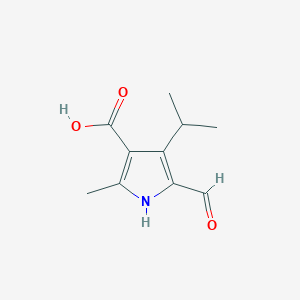
5-Formyl-2-methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 5-position, an isopropyl group at the 4-position, and a methyl group at the 2-position, along with a carboxylic acid group at the 3-position. It is a significant intermediate in the synthesis of various substituted pyrrole products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aniline and malonic anhydride under controlled temperature conditions to form an acyl compound.
Oxidation-Reduction Reaction: The acyl compound is then subjected to oxidation-reduction reactions under specific conditions to yield 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products:
Oxidation: 5-carboxy-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are used in various chemical reactions and processes.
Biology:
Biological Activity: Some derivatives of this compound exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid
- 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (isopropyl, methyl) at various positions on the pyrrole ring distinguishes these compounds.
- Chemical Properties: These structural differences lead to variations in chemical reactivity and biological activity.
- Uniqueness: 5-formyl-4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88307-43-1 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
5-formyl-2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5(2)8-7(4-12)11-6(3)9(8)10(13)14/h4-5,11H,1-3H3,(H,13,14) |
Clave InChI |
LMQRJIZGETZKKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C=O)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


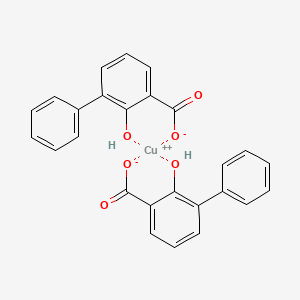
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
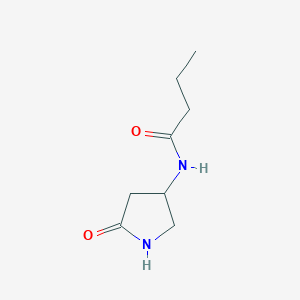
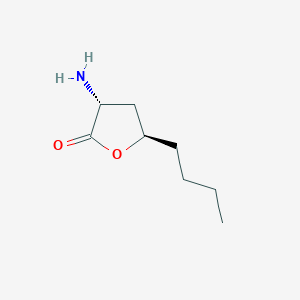
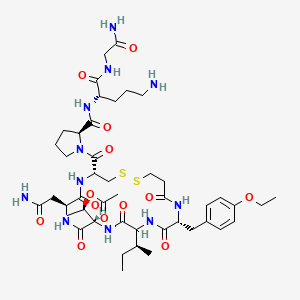
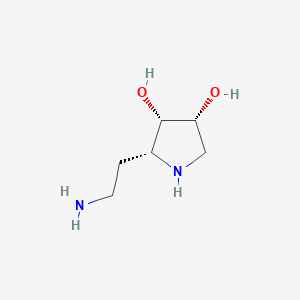
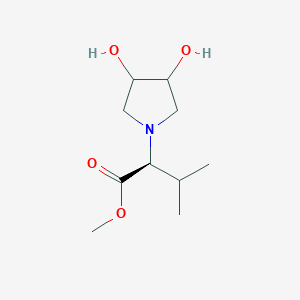
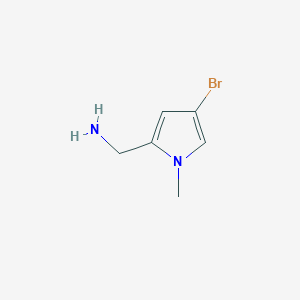
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
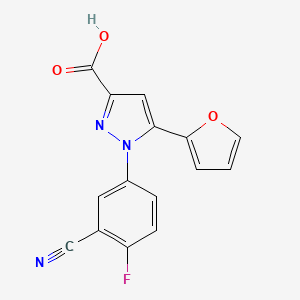
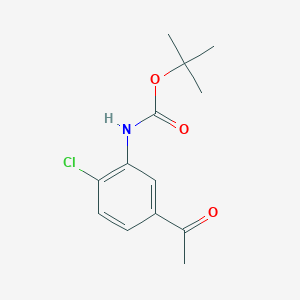
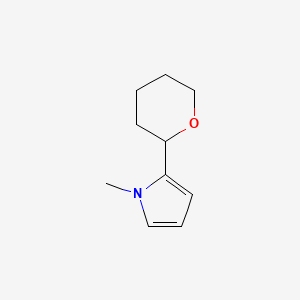

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
